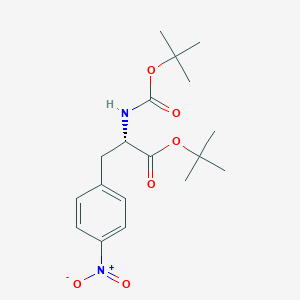

N-Boc-4-nitro-L-phenylalanine-T-butyl ester

Description

N-Boc-4-nitro-L-phenylalanine-T-butyl ester (CAS: 116366-27-9) is a chiral synthetic intermediate with the molecular formula C₁₈H₂₆N₂O₆ and a molecular weight of 366.41 g/mol . Key physical properties include a density of 1.161 g/cm³, boiling point of 493.6°C, flash point of 252.3°C, and a high calculated hydrophobicity (XLogP3: 4.286) . It is primarily used in the synthesis of anticancer agents, such as the impurity (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid in Melphalan, a chemotherapeutic drug . The compound is stable at room temperature during shipping and is available in industrial and pharmaceutical grades (≥99% purity) from suppliers like Hangzhou Jhechem Co. Ltd. .

Properties

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIPFNPETNNJDS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simultaneous Boc Protection and Tert-Butyl Ester Formation

A 2020 study demonstrated a one-pot method using Boc₂O and tert-butyl chloroformate in THF/water. The amino acid is suspended in a 2:1 v/v H₂O/THF mixture, followed by sequential addition of Boc₂O and tert-butyl chloroformate at 0°C. The reaction proceeds to completion within 6 hours at room temperature, yielding the target compound in 78% isolated yield after extraction.

Advantages:

-

Reduced Handling: Elimination of intermediate isolation decreases product loss.

-

Solvent Compatibility: THF’s miscibility with water ensures homogeneous reaction conditions.

Limitations:

-

Competitive Reactions: Concurrent activation of the carboxylic acid may lead to mixed carbonate formation, necessitating careful stoichiometric control.

Alternative Solvent and Base Systems

Ether-Based Solvents

Patent WO2017059759A1 highlights the use of dichloromethane and acetonitrile as alternatives to THF for Boc protection. For example, dissolving 4-nitro-L-phenylalanine in dichloromethane with triethylamine as a base and Boc₂O at 10–25°C achieves 82% conversion within 4 hours.

Table 1: Solvent Comparison for Boc Protection

Green Chemistry Approaches

Emerging protocols replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which offer lower toxicity and higher boiling points. A 2025 pilot study achieved 80% yield using CPME and K₂CO₃ as a base, though scalability remains under investigation.

Side Reactions and Mitigation Strategies

Isocyanate Formation

Overexposure to acidic conditions during esterification can lead to isocyanate byproducts via decomposition of the Boc group. For example, prolonged reaction times with HCl in dioxane/methanol resulted in 15% isocyanate contamination, as detected by LC-MS.

Mitigation:

-

pH Monitoring: Maintaining neutral to slightly basic conditions (pH 7–8) during esterification suppresses acid-catalyzed decomposition.

-

Short Reaction Times: Limiting steps to ≤6 hours reduces unwanted side reactions.

Industrial-Scale Synthesis Considerations

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-nitro-L-phenylalanine-T-butyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed:

Reduction: 4-amino-L-phenylalanine t-Butyl Ester.

Substitution: 4-nitro-L-phenylalanine.

Scientific Research Applications

Peptide Synthesis

N-Boc-4-nitro-L-phenylalanine-T-butyl ester is widely used as an intermediate in the synthesis of peptides and peptidomimetics. The nitro group enhances the compound's ability to participate in various coupling reactions, facilitating the formation of peptide bonds. This property is particularly advantageous in designing peptidomimetics that mimic natural peptides while offering improved stability or bioactivity .

Drug Development

This compound has been investigated for its potential use in drug development. Its derivatives are explored as inhibitors for enzymes and receptors involved in various diseases. The presence of the nitro group may enhance interactions with biological targets, influencing pharmacological properties . For instance, studies have shown that modifications to the nitro group can lead to improved binding affinities and selectivity for specific targets .

Biochemical Studies

This compound is employed in studying enzyme-substrate interactions and protein modifications. Its ability to undergo selective deprotection allows researchers to investigate the effects of amino acid modifications on protein function .

Case Study 1: Peptidomimetic Development

A study explored the use of this compound in synthesizing peptidomimetics targeting G-protein-coupled receptors (GPCRs). The incorporation of the nitro group was shown to significantly enhance binding affinity compared to traditional peptide structures .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could inhibit human inducible nitric oxide synthase (iNOS). The study highlighted how structural modifications influenced inhibitory potency, providing insights into designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-Boc-4-nitro-L-phenylalanine-T-butyl ester involves the selective protection and deprotection of functional groups during chemical synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis of complex molecules . The nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-Boc-4-nitro-L-phenylalanine-T-butyl ester vary in substituents (e.g., nitro, bromo, amino) and ester groups (e.g., t-butyl, methyl, ethyl), which influence their reactivity, applications, and handling. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: Nitro (-NO₂): Enhances stability and directs electrophilic substitution reactions. Nitro groups are often reduced to amino (-NH₂) groups in downstream syntheses . Bromo (-Br): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making bromo derivatives valuable in creating biaryl structures . Amino (-NH₂): Increases reactivity in peptide bond formation but requires stringent handling due to sensitivity .

Ester Group Influence :

- t-butyl esters exhibit superior steric protection against hydrolysis compared to methyl or ethyl esters, enhancing stability in synthetic pathways .

- Methyl esters are smaller and may improve solubility in polar solvents but require colder storage .

Applications: Nitro derivatives are critical in anticancer drug synthesis (e.g., Melphalan impurities) . Bromo and iodo analogs (e.g., CAS 943148-40-1) are intermediates in radiopharmaceuticals or bioconjugates . Amino derivatives serve as precursors for fluorescent probes or targeted therapeutics .

Safety and Storage: Bromo and iodo compounds often require refrigerated storage due to higher reactivity . Amino derivatives necessitate safety protocols (e.g., gloves, ventilation) to prevent exposure .

Biological Activity

N-Boc-4-nitro-L-phenylalanine-t-butyl ester (Boc-NO2-Phe-OtBu) is a derivative of the amino acid phenylalanine, characterized by the presence of a nitro group at the para position of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention for its potential applications in peptide synthesis and drug development due to its unique structural features and biological activities.

- Molecular Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 366.4 g/mol

- Density : 1.161 g/cm³

- Boiling Point : 493.6ºC at 760 mmHg

These properties indicate that Boc-NO2-Phe-OtBu is stable under various conditions, making it a suitable candidate for synthetic applications in organic chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Its nitro group enhances interactions with biological targets, potentially influencing pharmacological properties. Several studies have explored its utility in synthesizing peptidomimetics and other bioactive compounds.

Applications in Peptide Synthesis

- Peptidomimetics : The nitro group can improve the stability and binding affinity of peptides, making Boc-NO2-Phe-OtBu valuable for creating peptidomimetics that mimic natural peptides but with enhanced properties.

- Drug Development : Compounds derived from this amino acid have been investigated for their roles in designing inhibitors for enzymes and receptors involved in various diseases, including cancer and bacterial infections .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds synthesized from this compound:

- Zone of Inhibition : Various synthesized derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 9 to 12 mm, comparable to conventional antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 6 to 12.5 µg/mL, indicating potent antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assays using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cell lines demonstrated that derivatives containing nitro groups showed enhanced cytotoxic activity compared to their non-nitro counterparts. This suggests that the nitro substitution may play a crucial role in modulating biological activity .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Boc-L-phenylalanine | No nitro group | Commonly used in peptide synthesis |

| N-Boc-3-nitro-L-phenylalanine | Nitro group at ortho position | Different biological properties |

| N-Boc-DL-phenylalanine | Non-chiral variant | Used in racemic studies |

| 4-Nitrophenol | Simple phenolic structure | Used as an industrial chemical |

The presence of both a nitro group and a t-butoxycarbonyl protecting group distinguishes this compound from these compounds, contributing to its specific reactivity and biological profile.

Study on Peptide Conjugates

A study investigated the conjugation of various Boc-amino acids, including this compound, with benzylpiperazine. The resulting conjugates were tested for antimicrobial activity against several bacterial strains, showing enhanced efficacy compared to individual components . This illustrates the potential of using Boc-NO2-Phe-OtBu in developing new antimicrobial agents.

Investigation of Oxidation Mechanisms

Research on tyrosine analogs indicated that this compound could be utilized to study oxidation processes mediated by lipid peroxides. The compound's ability to form phenoxyl radicals under oxidative stress conditions provides insights into its role in protein oxidation and nitration mechanisms .

Q & A

Q. What are the key synthetic routes for preparing N-Boc-4-nitro-L-phenylalanine-T-butyl ester, and what yields are typically achieved?

The compound is synthesized via a multi-step process. First, commercially available N-Boc-L-phenylalanine is converted to its tert-butyl ester using acid-catalyzed esterification (e.g., HCl in tert-butanol), yielding ~66% after purification . Subsequent nitration at the para-position of the phenyl ring is performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The Boc and tert-butyl groups remain intact due to their acid stability. Final purification involves column chromatography or recrystallization. Yield optimization requires careful stoichiometry and inert atmosphere to minimize side reactions .

Q. How do the Boc and tert-butyl ester groups influence the reactivity of this compound in peptide synthesis?

The Boc (tert-butoxycarbonyl) group protects the α-amine, preventing unwanted nucleophilic reactions during peptide coupling. The tert-butyl ester protects the carboxylic acid, enabling selective deprotection under acidic conditions (e.g., TFA) without affecting the Boc group. This orthogonal protection strategy allows sequential deprotection for solid-phase peptide synthesis (SPPS) .

Q. What analytical methods are recommended for verifying the purity and structure of this compound?

- HPLC : To assess purity (>95% typically required for research-grade material).

- NMR (¹H/¹³C): Confirms regioselective nitration (absence of meta/ortho isomers) and intact protective groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- FT-IR : Detects functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

Advanced Questions

Q. What challenges arise in achieving regioselective nitration of the phenylalanine backbone, and how can they be mitigated?

Nitration can produce meta or ortho byproducts due to electronic effects. Regioselectivity for the para position is enhanced by:

- Electron-Donating Groups : The Boc group slightly deactivates the ring, favoring para substitution.

- Low-Temperature Control : Reduces nitronium ion mobility, minimizing multiple nitrations.

- Solvent Choice : Use polar aprotic solvents (e.g., DCM) to stabilize the transition state. Conflicting reports on yields (e.g., 70–85%) may stem from variations in nitrating agent concentration or reaction time .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Acidic Conditions : The tert-butyl ester hydrolyzes slowly in mild acids (pH 3–5) but rapidly in strong acids (e.g., TFA).

- Basic Conditions : The Boc group is stable in bases (pH < 10), but the ester may saponify.

- Thermal Stability : Decomposition occurs above 80°C, releasing CO₂ (from Boc) and isobutylene (from tert-butyl). Long-term storage at –20°C in anhydrous solvents is advised .

Q. What methodologies enable the incorporation of this compound into radiolabeled peptides?

The tert-butyl ester can be replaced with a tetrafluorophenyl ester for efficient radioiodination. For example, stannyl precursors (e.g., p-(tri-n-butylstannyl)-L-phenylalanine derivatives) allow iodine-125 incorporation via isotopic exchange. The Boc group ensures amine protection during labeling .

Q. How can computational modeling predict the steric and electronic effects of the nitro group in peptide coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model the nitro group’s electron-withdrawing effects, which reduce nucleophilicity at the benzene ring. Molecular dynamics simulations assess steric hindrance during peptide bond formation, guiding solvent and catalyst selection (e.g., HOBt/DCC for bulky residues) .

Q. What contradictions exist in the literature regarding the compound’s compatibility with click chemistry?

While the nitro group is generally inert in CuAAC (copper-catalyzed azide-alkyne cycloaddition), some studies report reduced reaction rates due to electron withdrawal. Alternatives include using strain-promoted azide-alkyne cycloaddition (SPAAC) or replacing the nitro group with an azido group (e.g., N-Boc-4-azido-L-phenylalanine derivatives) .

Methodological Notes

- Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

- Deprotection : Sequential TFA treatment (removes Boc) followed by saponification (NaOH/MeOH) for the ester.

- Troubleshooting : Low nitration yields may require adjusting nitric acid concentration or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.